2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyridin-3-one core. Key structural elements include:
- 2-position substitution: A branched 3-methylbutyl group.
- 8-position substitution: A piperidine-1-sulfonyl moiety.
This structure is analogous to pharmacologically active triazolopyridine derivatives, such as antidepressants (e.g., Trazodone) and antimalarial agents, but with distinct substituents that modulate its physicochemical and biological properties .
Properties
IUPAC Name |
2-(3-methylbutyl)-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-13(2)8-12-20-16(21)19-11-6-7-14(15(19)17-20)24(22,23)18-9-4-3-5-10-18/h6-7,11,13H,3-5,8-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIGVKNNCQBOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)N2C=CC=C(C2=N1)S(=O)(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with suitable reagents can yield the desired compound . The reaction conditions often include the use of mild bases such as triethylamine in solvents like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of functional groups allows for substitution reactions, where one group can be replaced by another using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The [1,2,4]triazolo[4,3-a]pyridin-3-one scaffold is common in medicinal chemistry. Variations in substituents at the 2- and 8-positions significantly influence activity. Below is a comparative analysis:
Impact of Substituents on Activity
- Aromatic/Electron-Withdrawing Groups (e.g., chlorobenzyl): Improve target binding via π-π stacking or hydrophobic interactions, as seen in antimalarial analogs . Piperazine/Propyl Linkers (e.g., Trazodone): Enable serotonin reuptake inhibition and receptor modulation .
- Pyrazolyl/Carbonyl Groups (e.g., 50i): May target kinase ATP-binding pockets .
Pharmacological and Physicochemical Properties
- Electrochemical Behavior : Unlike Trazodone, the sulfonamide group may alter redox properties, reducing susceptibility to metabolic oxidation .
- Target Specificity : The piperidine sulfonamide group may shift activity from CNS targets (e.g., serotonin receptors) to enzymes like falcipain-2 in malaria .
Biological Activity
The compound 2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazolopyridine family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure that includes a triazole ring fused to a pyridine core and a piperidine sulfonyl group. Its structural representation can be summarized as follows:
- Molecular Formula:
- IUPAC Name: this compound
- CAS Number: 1251602-78-4
Synthesis
The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions such as temperature and solvent choice. Techniques like chromatography are often employed for purification. The synthetic pathways have been documented in scientific literature, highlighting the importance of understanding these methods for future applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of triazolopyridines exhibit significant antimicrobial properties. For instance, related compounds have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets within biological systems that could modulate various biological pathways.
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds:
- A study on related piperidinothiosemicarbazones indicated significant tuberculostatic activity against both standard and resistant strains of M. tuberculosis.
- Another investigation into triazolopyridine derivatives highlighted their potential as antimalarial agents due to unique structural features that confer biological activity.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1. Key Synthetic Parameters for Triazolopyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
